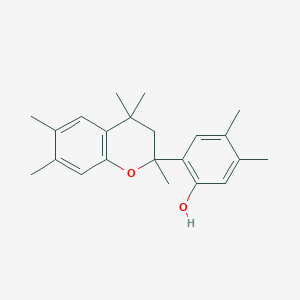![molecular formula C15H11BrCl3N3O3 B11946629 N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B11946629.png)
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromoaniline group, a trichloroethyl group, and a nitrobenzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide typically involves the following steps:
Formation of the Bromoaniline Intermediate: The starting material, 4-bromoaniline, is reacted with 2,2,2-trichloroethyl chloroformate under basic conditions to form the intermediate N-(4-bromoanilino)-2,2,2-trichloroethyl carbamate.
Coupling with Nitrobenzoyl Chloride: The intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromoaniline group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aniline and nitrobenzamide moieties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted aniline derivatives.
Reduction Reactions: The major product is the corresponding amine derivative.
Oxidation Reactions: Products include oxidized aniline or nitrobenzamide derivatives.
科学研究应用
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The trichloroethyl group can also contribute to the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-3,5-dinitrobenzamide
- N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-2-methoxybenzamide
- N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-4-methylbenzamide
Uniqueness
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide is unique due to the presence of both a nitro group and a trichloroethyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
属性
分子式 |
C15H11BrCl3N3O3 |
|---|---|
分子量 |
467.5 g/mol |
IUPAC 名称 |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C15H11BrCl3N3O3/c16-10-3-5-11(6-4-10)20-14(15(17,18)19)21-13(23)9-1-7-12(8-2-9)22(24)25/h1-8,14,20H,(H,21,23) |
InChI 键 |
WPBCXKSZBWXYAE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


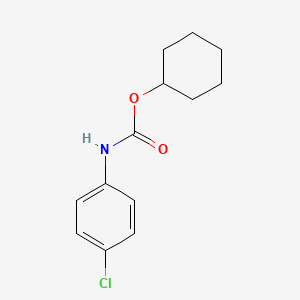
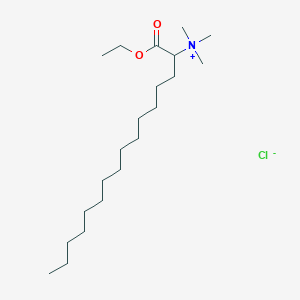
![3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid](/img/structure/B11946573.png)
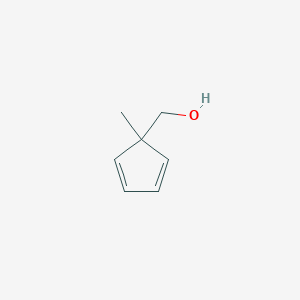
![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)
![2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate](/img/structure/B11946589.png)
![2-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]propanamide](/img/structure/B11946598.png)

![2-methyl-N-[(E)-(4-{(E)-[(2-methyl-4-nitrophenyl)imino]methyl}phenyl)methylidene]-4-nitroaniline](/img/structure/B11946611.png)
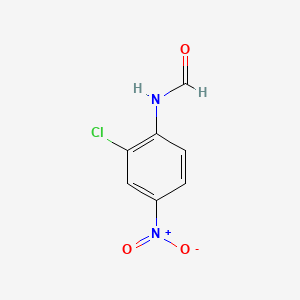
![1-{3-[(2,4-Dinitrophenyl)amino]phenyl}ethanone](/img/structure/B11946623.png)
